ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate is a structurally complex molecule featuring:
- A piperidine ring substituted at the 4-position with an ethyl carboxylate group.
- A 2-oxoethyl linker connecting the piperidine nitrogen to a 4-oxo-3-phenyl-4H-chromen-2-ylamine moiety.
- The chromene core introduces a fused benzopyran system with a ketone at position 4 and a phenyl group at position 2.
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-oxo-3-phenylchromen-2-yl)amino]ethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-31-25(30)18-12-14-27(15-13-18)16-21(28)26-24-22(17-8-4-3-5-9-17)23(29)19-10-6-7-11-20(19)32-24/h3-11,18H,2,12-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCPCVQIGNLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Chromene Moiety : A fused benzopyran structure contributing to its biological properties.
- Carboxylate Group : Enhances solubility and reactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity and alter signal transduction pathways, which can lead to several biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to the chromene structure. A study on chromone-linked derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the efficacy of these compounds against pathogens such as Staphylococcus aureus and Pseudomonas fluorescens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chromone-linked derivative (e.g., Compound 7) | Staphylococcus aureus | 15 µg/mL |
| Chromone-linked derivative (e.g., Compound 9) | Pseudomonas fluorescens | 20 µg/mL |
| Ethyl derivative of chromone | Fusarium oxysporum | 25 µg/mL |
Anticancer Activity
The potential anticancer effects of this compound have also been explored. In vitro studies have indicated that compounds containing the chromene moiety can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of histone deacetylases (HDACs) .
Case Study: HDAC Inhibition
In a study focusing on HDAC inhibitors, derivatives similar to our compound showed promising results:
- HDAC Isoform Selectivity : The derivatives exhibited selective inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions utilizing solvents like dichloromethane and acetonitrile. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT116 | 1.36 |
| B | MDA-MB-231 | 6.67 |
| C | A549 (Lung Cancer) | 5.23 |
In these studies, modifications to the structure of the compound have been shown to enhance anticancer activity significantly. For instance, introducing specific functional groups can improve interaction with cellular targets.
Antibacterial Activity
In addition to its anticancer properties, the compound also exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically assessed through agar diffusion tests.
Table 2: Antibacterial Activity Data
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 12 |
| B | Escherichia coli | 11 |
These findings suggest that structural features play a critical role in the compound's antibacterial efficacy.
Case Study on Anticancer Activity
A study conducted by Aziz et al. evaluated the effects of similar compounds on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This underscores the potential of ethyl 1-(2-oxo...) as a candidate for further development in cancer therapy.
Case Study on Antibacterial Properties
Another investigation focused on the antibacterial efficacy of derivatives sharing structural similarities with ethyl 1-(2-oxo...). Results showed promising inhibition against bacterial strains while maintaining minimal cytotoxicity towards normal cells.
Comparison with Similar Compounds
Structural Analogues of Ethyl Piperidine-4-carboxylate Derivatives
The compound belongs to a broader class of ethyl piperidine carboxylates , which are frequently modified at the piperidine nitrogen or carboxylate group. Key analogues from the literature include:
Key Structural Differences:
- Chromene vs. Aromatic Systems: The target compound’s chromene moiety distinguishes it from analogues with simple aryl (e.g., fluorophenyl) or heteroaromatic (e.g., dihydropyridine) substituents.
- Linker Flexibility : The 2-oxoethyl linker in the target compound may confer conformational flexibility compared to rigid spacers (e.g., nitroaryl groups in ), influencing binding kinetics.
- Functional Groups: The absence of electron-withdrawing groups (e.g., CF₃, NO₂) in the target compound suggests differences in electronic properties and solubility compared to analogues in .
Commercial and Research Status
- This suggests the target compound is either novel or in early-stage research.
- Research Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available in the evidence, highlighting the need for further studies .
Q & A
(Basic) How is ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate synthesized, and what key intermediates are involved?
Answer:
The synthesis involves multi-step organic reactions. A critical intermediate is ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) , formed by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., diisopropylethylamine) and a solvent like tetrahydrofuran (THF) . Subsequent steps include:
- Lithium diisopropylamide (LDA) -mediated cyclization to form bicyclic intermediates.
- Coupling with chromene derivatives via nucleophilic substitution or amidation.
Key quality control involves monitoring reaction progress via TLC and intermediate purification using column chromatography.
(Basic) What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry and confirm stereochemistry. For example, a related chromene derivative was crystallized in a monoclinic system (space group P2₁/c) with refinement using SHELXL (R factor = 0.054) .
- NMR Spectroscopy: Use H and C NMR to verify substituent integration (e.g., piperidine protons at δ 2.5–3.5 ppm, chromene carbonyl at δ 170–175 ppm).
- HPLC: Ensure purity (>95%) with a C18 column and UV detection at 254 nm .
(Advanced) How can researchers resolve contradictions in biological activity data across different studies for this compound?
Answer:
Contradictions often arise from variability in:
- Purity: Validate compound purity via HPLC and mass spectrometry to exclude impurities affecting bioactivity .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation time). For example, in cytotoxicity studies against HL-60/MX2 cells, maintain consistent serum concentrations and use internal controls .
- Statistical Analysis: Apply multivariate regression to isolate confounding variables (e.g., solvent effects, batch differences).
(Advanced) What strategies are employed to study the structure-activity relationship (SAR) of derivatives of this compound?
Answer:
- Substituent Modification: Introduce groups like 3',5'-dimethoxyphenyl to the chromene core to enhance cytotoxicity (e.g., compound 5q showed IC₅₀ = 1.2 µM in resistant leukemia cells) .
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like Bcl-2 proteins.
- Functional Assays: Test apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
(Intermediate) What are the critical considerations in designing crystallization experiments for this compound?
Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol/water) for slow evaporation. Avoid high-polarity solvents that may disrupt crystal lattice formation.
- Temperature Control: Crystallize at 4°C to reduce disorder, as seen in a related pyrrolo-pyrimidine derivative with 0.005 Å mean C–C bond deviation .
- Data Collection: Optimize X-ray wavelength (e.g., Cu-Kα) and resolution (<1.0 Å) to resolve electron density for the chromene moiety .
(Advanced) How can computational modeling be integrated with experimental data to predict the binding modes of this compound?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of the chromene-piperidine core in hydrophobic pockets.
- Free Energy Perturbation (FEP): Calculate binding free energy differences for derivatives.
- Validation: Cross-validate with SCXRD data (e.g., torsional angles within ±5° of experimental values) .
(Basic) What safety protocols are essential when handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
